(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. Detailed studies are required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the benzylidene and pyrazole rings. Examples include:
- (E)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(2-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of (E)-N’-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H14ClFN4O2 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClFN4O2/c1-26-12-7-5-11(6-8-12)16-9-17(23-22-16)18(25)24-21-10-13-14(19)3-2-4-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
InChI Key |
VUYSCGUJCIHKSD-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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